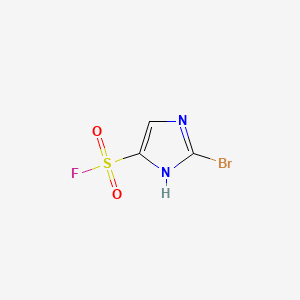

2-bromo-1H-imidazole-5-sulfonylfluoride

描述

2-Bromo-1H-imidazole-5-sulfonylfluoride is a heterocyclic compound featuring a bromo substituent at position 2 and a sulfonylfluoride group at position 5 of the imidazole ring. This structure combines electrophilic reactivity (from the bromo group) and strong electron-withdrawing properties (from the sulfonylfluoride group), making it a versatile intermediate in medicinal chemistry and materials science. The sulfonylfluoride moiety is particularly notable for its role in covalent inhibitor design and click chemistry due to its selective reactivity with nucleophiles like thiols and amines .

属性

分子式 |

C3H2BrFN2O2S |

|---|---|

分子量 |

229.03 g/mol |

IUPAC 名称 |

2-bromo-1H-imidazole-5-sulfonyl fluoride |

InChI |

InChI=1S/C3H2BrFN2O2S/c4-3-6-1-2(7-3)10(5,8)9/h1H,(H,6,7) |

InChI 键 |

LNFBMWYTARRQDZ-UHFFFAOYSA-N |

规范 SMILES |

C1=C(NC(=N1)Br)S(=O)(=O)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1H-imidazole-5-sulfonylfluoride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of imidazole followed by sulfonylation and fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Bromination: Imidazole is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Sulfonylation: The brominated imidazole is then subjected to sulfonylation using a sulfonyl chloride derivative, such as chlorosulfonic acid or methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

Fluorination: The final step involves the introduction of the fluoride group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and minimize human error.

化学反应分析

Types of Reactions

2-Bromo-1H-imidazole-5-sulfonylfluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the 4- and 5-positions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to yield sulfonamide derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Electrophilic Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, or nitrating agents in the presence of Lewis acids (e.g., AlCl3, FeCl3).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted imidazole derivatives.

Electrophilic Substitution: Formation of acylated, sulfonylated, or nitrated imidazole derivatives.

Oxidation and Reduction: Formation of sulfonic acids or sulfonamides.

科学研究应用

2-Bromo-1H-imidazole-5-sulfonylfluoride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

Industry: Utilized in the development of specialty chemicals, dyes, and materials with unique properties.

作用机制

The mechanism of action of 2-bromo-1H-imidazole-5-sulfonylfluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group is particularly reactive towards serine and cysteine residues in proteins, leading to the formation of covalent adducts. This reactivity is exploited in the design of enzyme inhibitors and probes for studying protein function.

相似化合物的比较

Structural Analogues from

The compounds in (34, 35, 36) share the imidazole core but differ in substituents and fused ring systems. Key distinctions include:

Key Observations :

- Positional Isomerism : The bromo group in the target compound is at position 2, whereas in compounds 34 and 35, bromo is at positions 5 or 6 of the indole ring. This alters electronic distribution and reactivity.

- Functional Groups : The sulfonylfluoride group in the target compound enhances electrophilicity compared to methoxy or benzodioxole substituents in compounds. This makes it more reactive toward nucleophilic substitution or covalent bond formation .

Benzimidazole Derivatives ( and )

Benzimidazoles, such as those in and , differ by having a fused benzene ring. For example:

Comparison with Target Compound :

- Core Structure : Benzimidazoles (fused benzene-imidazole) are more aromatic and planar than the target compound’s standalone imidazole ring, affecting solubility and binding affinity.

- Reactivity : The sulfonylfluoride group in the target compound offers unique reactivity (e.g., SuFEx click chemistry) absent in benzimidazoles, which rely on bromo or phenyl groups for cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。